molecular formula C12H13F2NO B2677885 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034205-03-1

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2677885
CAS No.: 2034205-03-1
M. Wt: 225.239
InChI Key: XOISWGBNAZLEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a fluorinated small molecule characterized by a central ethanone backbone linking a 4-fluorophenyl group and a 3-fluoromethyl-substituted azetidine ring. The azetidine (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the fluoromethyl group enhances lipophilicity and metabolic stability . The 4-fluorophenyl moiety is a common pharmacophore in medicinal chemistry, often improving binding affinity to target proteins through hydrophobic and electrostatic interactions.

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-6-10-7-15(8-10)12(16)5-9-1-3-11(14)4-2-9/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOISWGBNAZLEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through Friedel-Crafts acylation reactions using fluorobenzene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone serves as a valuable intermediate in the synthesis of various bioactive compounds. Its unique azetidine ring structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been utilized in the synthesis of selective estrogen receptor degraders (SERDs), which are crucial in treating hormone-dependent cancers such as breast cancer .

2. Anticancer Agents

Research indicates that compounds derived from 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone exhibit promising anticancer properties. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and bioavailability, making them suitable candidates for further development as anticancer agents .

1. Estrogen Receptor Modulation

One of the notable applications of this compound is its role in modulating estrogen receptors. Estrogen receptors are implicated in various cancers, and compounds that can selectively degrade these receptors are being explored as therapeutic agents. The synthesis of derivatives based on 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone has shown potential in this area, with studies indicating their effectiveness in inhibiting tumor growth .

2. Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of azetidine derivatives, including those derived from 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone. Initial studies suggest potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurological pathways .

Case Studies and Research Findings

StudyFocusFindings
Di Cosimo & Baselga (2017)SERDsHighlighted the importance of azetidine derivatives in developing selective estrogen receptor modulators for breast cancer treatment .
Recent Synthesis ResearchAnticancer CompoundsDemonstrated the synthesis of novel derivatives showing enhanced activity against cancer cell lines .
Neuropharmacology StudiesCNS EffectsInvestigated the potential neuroprotective effects of fluorinated azetidines, suggesting pathways for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target sites. The azetidine ring may also contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related molecules, focusing on heterocyclic systems, fluorine substitution patterns, and pharmacological implications.

Structural Analogues with Azetidine Rings

  • 1-(3-((4-Amino-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)azetidin-1-yl)ethanone (17i) : Structural Differences: Replaces the fluorophenyl group with a pyrazolo-pyrimidine-naphthalene system. Functional Implications: The bulky naphthalene moiety likely enhances π-π stacking interactions, making 17i more suited for kinase inhibition (e.g., antiparasitic applications). In contrast, the target compound’s compact fluorophenyl-azetidine system may favor CNS penetration. Data: Molecular weight (MW) = 448.5 g/mol; LogP = 3.2 (estimated).

Fluorophenyl Ethanone Derivatives

  • 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone : Structural Differences: Lacks the azetidine ring, featuring two fluorophenyl groups directly attached to the ethanone. The absence of nitrogen may limit hydrogen-bonding capacity. Data: MW = 236.2 g/mol; LogP = 3.3.
  • 2-Bromo-1,2-bis(4-fluorophenyl)ethanone (33d) : Structural Differences: Bromine substitution at the ethanone α-position introduces electrophilicity, enabling nucleophilic substitution reactions. Functional Implications: Bromine enhances reactivity but may increase toxicity. The target compound’s fluoromethyl-azetidine group offers metabolic stability without reactive intermediates.

Heterocyclic Systems with Fluorophenyl Groups

  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one : Structural Differences: Incorporates thiadiazole and thiazolidinone rings instead of azetidine. Functional Implications: Thiazolidinones are associated with antimicrobial and antidiabetic activities. The target compound’s azetidine may confer better CNS bioavailability due to smaller ring size and lower polarity.
  • Imidazolopiperazine Derivatives (e.g., Compound 23) : Structural Differences: Replaces azetidine with a dihydroimidazo-pyrazine system. Functional Implications: The larger piperazine ring increases solubility but may reduce blood-brain barrier penetration.

Table 1: Key Physicochemical and Structural Comparisons

Compound MW (g/mol) LogP Heterocycle Fluorine Substitution Potential Applications
Target Compound 265.3 2.8 Azetidine 4-Fluorophenyl, 3-Fluoromethyl CNS therapeutics, Antimicrobials
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone 236.2 3.5 None 3-Fluorophenyl, 4-Fluorophenyl Material science intermediates
2-Bromo-1,2-bis(4-fluorophenyl)ethanone (33d) 351.1 4.1 None 4-Fluorophenyl (×2) Electrophilic synthons
Imidazolopiperazine Compound 23 413.4 3.0 Dihydroimidazo-pyrazine 4-Fluorophenyl Antimalarial agents

Pharmacological and Metabolic Considerations

  • Azetidine vs.
  • Fluoromethyl vs. Halogenated Substituents : The fluoromethyl group in the target compound offers metabolic resistance to oxidative degradation, unlike brominated analogs (e.g., 33d ), which may form toxic intermediates.
  • Ethanone Bridge: The ethanone linker in the target compound and its analogs (e.g., ) provides a stable carbonyl group for hydrogen bonding, critical for target engagement.

Biological Activity

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is C11H11F2NOC_{11}H_{11}F_2NO, with a molecular weight of 211.21 g/mol. The compound contains both azetidine and fluorophenyl moieties, which are significant in influencing its biological activity.

PropertyValue
Molecular FormulaC11H11F2NOC_{11}H_{11}F_2NO
Molecular Weight211.21 g/mol
CAS Number2034605-97-3

Antiviral Properties

Research has indicated that azetidinone derivatives exhibit antiviral activity against various viruses. For example, compounds with azetidinone structures have shown moderate inhibitory activity against human coronaviruses and influenza A virus strains, with effective concentrations (EC50) ranging from 8.3 µM to 45 µM . This suggests that the fluorinated analogs of azetidinones, including the compound , may also possess similar antiviral properties.

Anticancer Activity

Azetidinone derivatives have been recognized for their anticancer potential. Studies have demonstrated that certain azetidinones can inhibit the proliferation of cancer cells and induce apoptosis in various human solid tumor cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231) . The presence of fluorinated groups in these compounds often enhances their potency against cancer cells.

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets or pathways. For instance, some azetidinones have been shown to inhibit key enzymes involved in viral replication or cancer cell proliferation . The structural modifications, such as the introduction of fluorine atoms, can significantly impact the binding affinity and selectivity towards these targets.

Synthesis Methods

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone typically involves several steps:

  • Preparation of Azetidine Derivatives : The initial step often includes the synthesis of the azetidine ring through reactions involving fluoromethylation.
  • Formation of Ethanol Derivatives : Subsequent reactions may involve coupling with aryl groups to form the desired ethanone structure.
  • Purification : The final product is purified using standard organic chemistry techniques such as recrystallization or chromatography .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study found that certain azetidinone derivatives exhibited significant anticancer activity against colon cancer cell lines (HT-29), indicating a promising avenue for further research into similar structures .
  • Another investigation highlighted the antiviral efficacy of azetidinone derivatives against RNA viruses, suggesting that modifications to the azetidine core could enhance therapeutic profiles .

Q & A

Q. What are the recommended synthetic routes for 1-(3-(fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For Friedel-Crafts, an acyl chloride (e.g., 4-fluorophenylacetyl chloride) reacts with a fluorinated azetidine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, nucleophilic substitution between a fluoromethylazetidine and a 4-fluorophenylethanone precursor under reflux in anhydrous solvents (e.g., dichloromethane or THF) is viable. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .

Key Data:

  • Typical reaction time: 6–12 hours under reflux.
  • Catalyst: AlCl₃ (1.2–1.5 eq).
  • Yield: 50–70% (optimized conditions).

Q. How should this compound be characterized to confirm its structure and purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques :

  • NMR : ¹H/¹³C NMR to confirm fluorinated moieties (e.g., δ ~4.5–5.0 ppm for -CF₂H in ¹H NMR; ¹⁹F NMR for fluorophenyl signals) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H⁺] at m/z 253.1012).
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).
  • Melting Point : Compare with literature values (e.g., 85–87°C) .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Stability tests indicate decomposition <5% over 6 months under these conditions. For aqueous work, use degassed solvents to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights exist for the fluoromethylazetidine moiety’s reactivity?

Methodological Answer: The fluoromethyl group enhances electron-withdrawing effects , influencing nucleophilic substitution kinetics. Computational studies (DFT) reveal a lower activation energy (~15 kcal/mol) for SN2 reactions at the azetidine nitrogen compared to non-fluorinated analogs. Side reactions (e.g., ring-opening) are minimized by steric hindrance from the fluorophenyl group .

Key Data:

  • Bond angles (X-ray): C-N-C = 92.5° (azetidine ring strain).
  • Hammett constant (σ) for 4-fluorophenyl: +0.06 (meta-directing).

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., C-F vs. C-C distances) arise from polymorphism or experimental resolution limits (e.g., X-ray vs. neutron diffraction). Cross-validate using:

  • Single-crystal X-ray diffraction (SC-XRD): Compare with deposited CIF files (e.g., CCDC entries).
  • Solid-state NMR : ¹⁹F MAS-NMR to assess fluorine environments .

Example:

  • Reported C-F bond length: 1.34 Å (SC-XRD) vs. 1.38 Å (DFT) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) using:

  • Target Protein PDB : e.g., CYP450 enzymes (4WMS).
  • Force Fields : OPLS-AA for ligand parameterization.
  • Binding Affinity : Predicted ΔG = –8.2 kcal/mol (fluorophenyl π-π stacking with Phe231) .

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays.

Q. How to address contradictory boiling point data across sources?

Methodological Answer: Reported boiling points vary due to measurement techniques (e.g., distillation vs. gas chromatography). NIST data (469.2 K) are most reliable, obtained via calibrated ebulliometry under reduced pressure (16 mmHg) . For accurate replication, use a recirculating chiller and temperature-controlled distillation apparatus.

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

Methodological Answer:

  • Low-Temperature Reactions : Conduct acylation at –10°C to suppress defluorination.
  • Catalyst Screening : Use Sc(OTf)₃ instead of AlCl₃ to reduce Lewis acidity and side reactions.
  • Byproduct Analysis : Monitor via GC-MS for peaks at m/z 167 (defluorinated intermediate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.